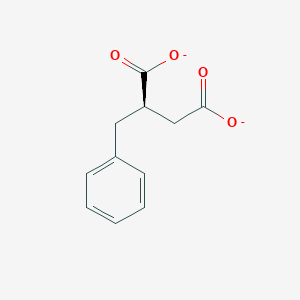
(R)-2-benzylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-benzylsuccinate is dicarboxylate anion of (R)-2-benzylsuccinic acid. It is a conjugate base of a 2-benzylsuccinic acid.
Scientific Research Applications
Enzyme Inhibition and Biochemistry
(R)-2-Benzylsuccinate has been identified as a potent reversible inhibitor of carboxypeptidase A, a critical enzyme in protein metabolism. This discovery has implications for understanding enzyme regulation and potential therapeutic applications (Byers & Wolfenden, 1972).
Role in Anaerobic Toluene Metabolism
A key application of (R)-2-benzylsuccinate is in the study of anaerobic toluene metabolism. It is produced by benzylsuccinate synthase, an enzyme that catalyzes the addition of toluene to fumarate. This process is significant in environmental microbiology, particularly in the context of bioremediation of hydrocarbon contaminants (Qiao & Marsh, 2005).
Enzymatic Synthesis and Stereochemistry
Research has delved into the stereochemical aspects of enzymatic synthesis of (R)-2-benzylsuccinate, highlighting its specificity and implications for enzymatic reaction mechanisms. Such studies are fundamental in bioorganic chemistry and enzymology (Seyhan et al., 2016).
Metabolic Pathways in Bacteria
Studies on (R)-2-benzylsuccinate have also revealed its role in the metabolic pathways of certain bacteria, like Thauera aromatica. This has implications for understanding microbial physiology and the potential for microbial applications in biotechnology (Leutwein & Heider, 2001).
Reaction Mechanisms and Catalysis
Further studies have probed the reaction mechanism of benzylsuccinate synthase, offering insights into the catalysis of unusual reactions, which is crucial for advancing our understanding of enzyme function and design (Li & Marsh, 2006).
properties
Molecular Formula |
C11H10O4-2 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(2R)-2-benzylbutanedioate |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/p-2/t9-/m1/s1 |
InChI Key |
GTOFKXZQQDSVFH-SECBINFHSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)[O-])C(=O)[O-] |
SMILES |
C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




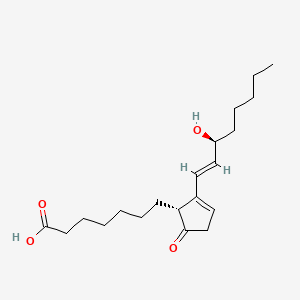
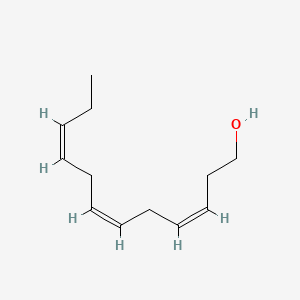
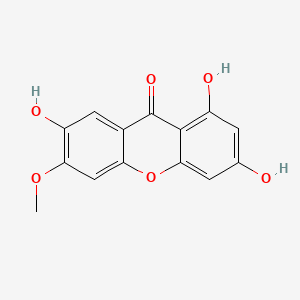
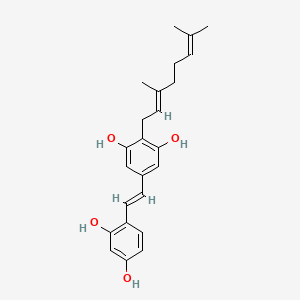
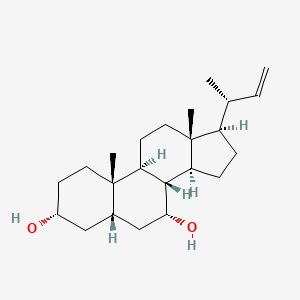
![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)
![4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)
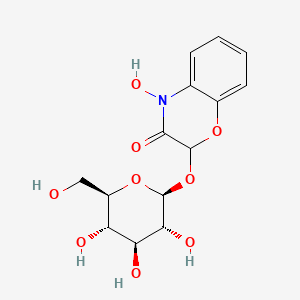
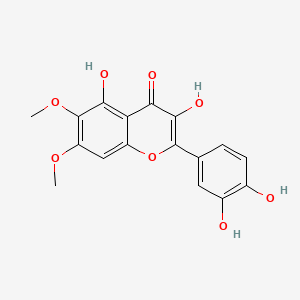
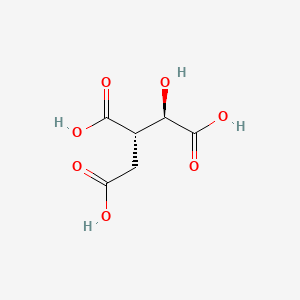
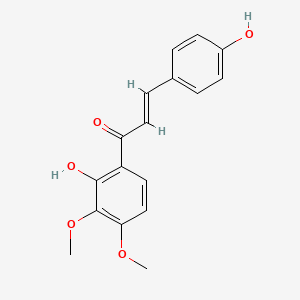
![2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid](/img/structure/B1235513.png)
![1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene](/img/structure/B1235514.png)